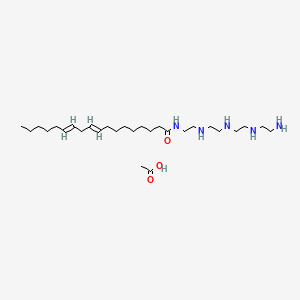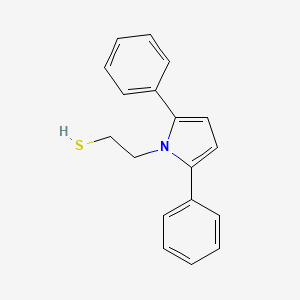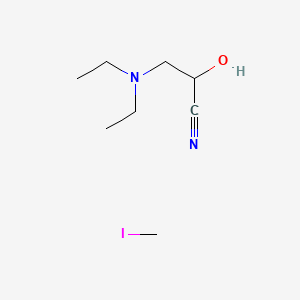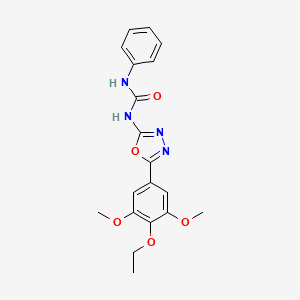
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- typically involves the reaction of 4-ethoxy-3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with phenyl isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions would result in nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s oxadiazole ring and phenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound shares the dimethoxyphenyl group but lacks the oxadiazole and urea functionalities.
(3,5-Dimethoxyphenyl)acetonitrile: Similar in having the dimethoxyphenyl group, but it features a nitrile group instead of the oxadiazole and urea groups.
Uniqueness
What sets Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N’-phenyl- apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the oxadiazole ring, in particular, provides a scaffold for further functionalization and exploration in various fields.
Eigenschaften
CAS-Nummer |
116758-64-6 |
|---|---|
Molekularformel |
C19H20N4O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O5/c1-4-27-16-14(25-2)10-12(11-15(16)26-3)17-22-23-19(28-17)21-18(24)20-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H2,20,21,23,24) |
InChI-Schlüssel |
PIWDSBPFFWWOAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



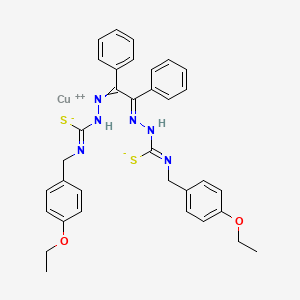

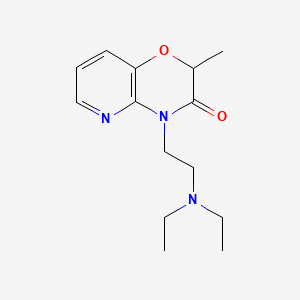
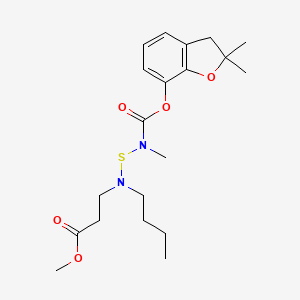
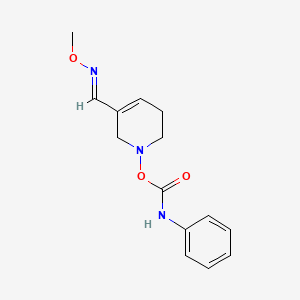
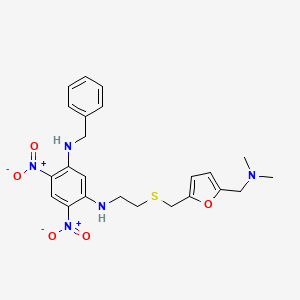
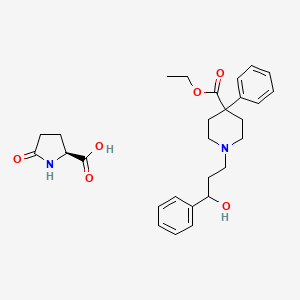

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

